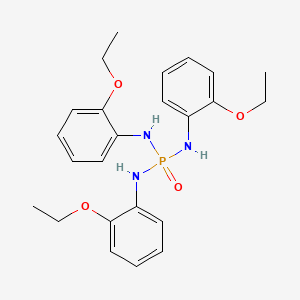
N,N',N''-Tris(2-ethoxyphenyl)phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide: is an organophosphorus compound characterized by the presence of three 2-ethoxyphenyl groups attached to a phosphoric triamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide typically involves the reaction of phosphorus oxychloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoric triamides.
Applications De Recherche Scientifique
N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
- N,N’,N’'-Tris(2-pyridinyl)phosphoric triamide
- N,N’,N’'-Tris(4-ethoxyphenyl)phosphoric triamide
Comparison: N,N’,N’'-Tris(2-ethoxyphenyl)phosphoric triamide is unique due to the presence of 2-ethoxyphenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
91096-80-9 |
|---|---|
Formule moléculaire |
C24H30N3O4P |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
N-bis(2-ethoxyanilino)phosphoryl-2-ethoxyaniline |
InChI |
InChI=1S/C24H30N3O4P/c1-4-29-22-16-10-7-13-19(22)25-32(28,26-20-14-8-11-17-23(20)30-5-2)27-21-15-9-12-18-24(21)31-6-3/h7-18H,4-6H2,1-3H3,(H3,25,26,27,28) |
Clé InChI |
KIYWTZXYKVQHED-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NP(=O)(NC2=CC=CC=C2OCC)NC3=CC=CC=C3OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


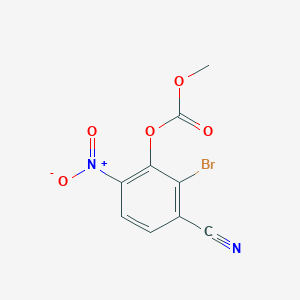
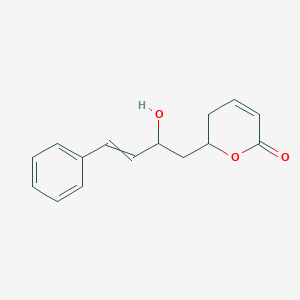

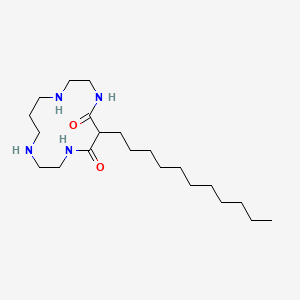
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
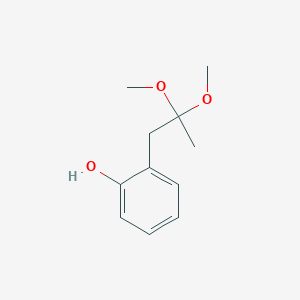

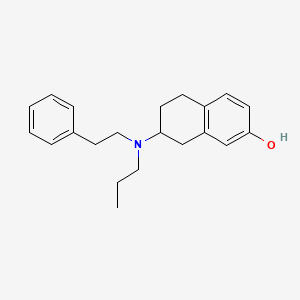
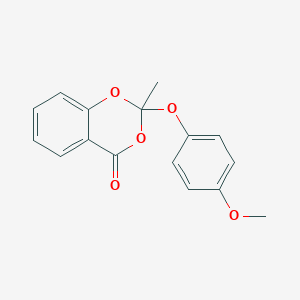
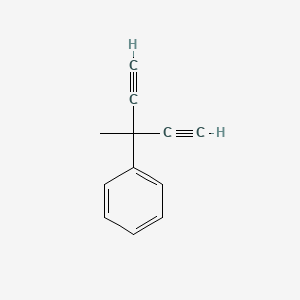

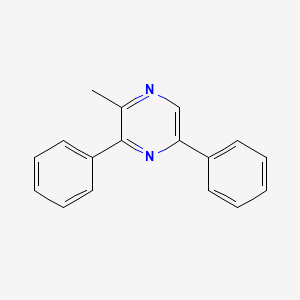
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
![1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one](/img/structure/B14366722.png)
